

# Technical Support Center: Troubleshooting MOG(35-55) Induced EAE

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MOG(35-55)

Cat. No.: B612354

[Get Quote](#)

Welcome to the technical support center for troubleshooting Experimental Autoimmune Encephalomyelitis (EAE) induced by Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55). This guide is designed for researchers, scientists, and drug development professionals to address common issues leading to low EAE incidence and severity.

## Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshoots common problems encountered during EAE induction with MOG35-55.

## Frequently Asked Questions (FAQs)

**Q1:** What is the expected EAE incidence and timeline in C57BL/6 mice immunized with MOG35-55?

**A1:** With an optimized protocol, you can expect an EAE incidence of 80-100% in female C57BL/6 mice.<sup>[1][2][3][4]</sup> The typical onset of clinical signs is between 9 and 14 days post-immunization.<sup>[2]</sup> The peak of the disease usually occurs 3 to 5 days after onset, with mean maximum scores ranging from 2.5 to 3.5.<sup>[2]</sup>

**Q2:** My EAE incidence is consistently low. What are the most common causes?

**A2:** Low EAE incidence is a frequent issue with several potential causes. The most common factors include:

- Suboptimal MOG35-55/CFA Emulsion: Improper emulsification is a critical reason for EAE failure.[5][6] The emulsion should be stable, thick, and not disperse in water.
- Incorrect Mouse Strain, Age, or Sex: C57BL/6 mice are a commonly used susceptible strain. [7] Age and sex are also crucial factors, with females aged 9-12 weeks generally showing higher susceptibility.[8][9]
- Issues with Pertussis Toxin (PTX): The potency of PTX can vary between batches, and the dosage may need to be adjusted accordingly.[10] The timing of PTX administration is also critical.
- Poor Quality of Reagents: The purity and integrity of the MOG35-55 peptide and the source of *Mycobacterium tuberculosis* in the Complete Freund's Adjuvant (CFA) can significantly impact disease induction.[11]
- Injection Technique: Incorrect subcutaneous injection technique can lead to improper delivery of the emulsion and reduced immune response.

Q3: How can I test the quality of my MOG35-55/CFA emulsion?

A3: A simple and effective way to test your emulsion is the "drop test". Place a small drop of the emulsion onto the surface of cold water. A stable, high-quality water-in-oil emulsion will remain as a cohesive droplet and will not disperse.[6][12] If the drop disperses, it indicates a poor emulsion that is unlikely to induce EAE effectively.

Q4: Can the substrain of C57BL/6 mice affect EAE induction?

A4: Yes, substrains of C57BL/6 mice, such as C57BL/6J and C57BL/6N, can exhibit different susceptibility to EAE.[13] These differences can be attributed to genetic variations and differences in gut microbiota.[13] It is important to be consistent with the substrain used in your experiments.

Q5: What is the role of Pertussis Toxin (PTX) and how critical is its administration?

A5: Pertussis toxin acts as an adjuvant that enhances the EAE response.[2] It is thought to increase the permeability of the blood-brain barrier, facilitating the entry of encephalitogenic T cells into the central nervous system.[14] While some protocols can induce EAE without PTX,

its use generally leads to a more robust and consistent disease course.<sup>[8]</sup> The timing of administration is crucial; it is typically given on the day of immunization and again 48 hours later.<sup>[5]</sup>

## Troubleshooting Specific Issues

| Problem                  | Potential Cause(s)                                                                                                                                                                                                                                                                                                            | Recommended Solution(s)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             |
|--------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No clinical signs of EAE | <p>1. Failed Emulsion: The MOG/CFA emulsion was not properly prepared. 2. Incorrect Mouse Strain: The mouse strain used is resistant to MOG35-55 induced EAE. 3. Inactive Reagents: MOG35-55 peptide, CFA, or PTX may be degraded or of poor quality.</p>                                                                     | <p>1. Verify Emulsion Quality: Perform a drop test. Re-prepare the emulsion ensuring it is thick and stable. Consider using a mechanical homogenizer for consistency. [6][15]</p> <p>2. Confirm Mouse Strain: Ensure you are using a susceptible strain like C57BL/6.[7] Check the substrain as susceptibility can vary.[13]</p> <p>3. Check Reagent Integrity: Use high-quality, reputable reagents. Aliquot and store peptides and PTX according to the manufacturer's instructions to avoid degradation from multiple freeze-thaw cycles.[5]</p> |
| Low EAE Incidence (<50%) | <p>1. Suboptimal PTX Dose: The dose of PTX may be too low for the specific batch or mouse strain. 2. Improper Injection: The subcutaneous injection may have been too deep (intramuscular) or too shallow (intradermal). 3. Animal Stress: High levels of stress in the animal facility can suppress the immune response.</p> | <p>1. Titrate PTX Dose: Perform a dose-response experiment with PTX to determine the optimal concentration for your specific batch and experimental conditions.[10]</p> <p>2. Refine Injection Technique: Ensure a proper subcutaneous injection into the flank. The needle should create a "tent" of skin.</p> <p>3. Minimize Animal Stress: Acclimatize mice to the facility for at least a week before the experiment. Handle mice gently and minimize noise and vibrations.[16]</p>                                                             |

**Delayed Onset or Mild Disease**

1. Low Antigen Dose: The amount of MOG35-55 peptide may be insufficient.
2. Insufficient Adjuvant: The concentration of *Mycobacterium tuberculosis* in the CFA may be too low.
3. Mouse Age: Mice may be too young or too old.

1. Adjust Antigen Dose: While the standard dose is often 100-200 µg per mouse, you can try titrating the MOG35-55 dose to optimize disease severity.<sup>[7][8]</sup>
2. Verify CFA Composition: Ensure the CFA contains an adequate concentration of heat-killed *M. tuberculosis* (e.g., 4 mg/mL).<sup>[5]</sup>
3. Use Optimal Age: The optimal age for EAE induction in C57BL/6 mice is typically between 9 and 12 weeks.<sup>[9]</sup>

## Experimental Protocols

### Preparation of MOG35-55/CFA Emulsion

This protocol describes the preparation of a stable water-in-oil emulsion critical for successful EAE induction.

**Materials:**

- MOG35-55 peptide (lyophilized)
- Sterile, endotoxin-free PBS or sterile water
- Complete Freund's Adjuvant (CFA) containing heat-killed *Mycobacterium tuberculosis* (H37Ra)
- Two sterile Luer-lock syringes (e.g., 1 mL or 3 mL)
- One sterile Luer-lock connector (e.g., a three-way stopcock)
- Ice

**Procedure:**

- Reconstitute MOG35-55 Peptide: Dissolve the lyophilized MOG35-55 peptide in sterile PBS or water to a final concentration of 2 mg/mL. Vortex briefly and ensure it is fully dissolved. Store on ice.
- Prepare CFA: Ensure the CFA containing *M. tuberculosis* is well-suspended by vortexing or inverting the vial multiple times.
- Syringe Preparation:
  - Draw the desired volume of the MOG35-55 solution into one syringe.
  - Draw an equal volume of the CFA into the second syringe. For example, for 10 mice at 200  $\mu$ L/mouse, you would prepare 1 mL of MOG solution and 1 mL of CFA. It is advisable to prepare an excess volume (e.g., 20-30%) to account for losses during emulsification.
- Emulsification:
  - Securely connect the two syringes using the Luer-lock connector.
  - Begin mixing by pushing the plunger of one syringe to force its contents into the other syringe.
  - Continue to rapidly pass the mixture back and forth between the two syringes for at least 10-20 minutes. The process requires significant force as the emulsion thickens.
  - Keep the syringes on ice as much as possible during the process to prevent protein denaturation.
- Quality Control (Drop Test):
  - After emulsification, test the stability of the emulsion.
  - Dispense a small drop of the emulsion from one of the syringes into a beaker of cold water.
  - A stable emulsion will hold its shape as a single, cohesive drop and will not disperse.[\[6\]](#) [\[12\]](#) If it disperses, continue mixing.

- Final Preparation: Once a stable emulsion is achieved, consolidate the entire volume into one syringe and remove any air bubbles. The emulsion is now ready for injection.

## EAE Induction Protocol in C57BL/6 Mice

This protocol outlines the standard procedure for inducing EAE using MOG35-55 in C57BL/6 mice.

### Materials:

- Female C57BL/6 mice (9-12 weeks old)
- Prepared MOG35-55/CFA emulsion
- Pertussis Toxin (PTX) diluted in sterile PBS
- Sterile syringes and needles (e.g., 27G for injection)

### Procedure:

- Day 0: Immunization
  - Anesthetize the mice using an appropriate method (e.g., isoflurane).
  - Inject a total of 200  $\mu$ L of the MOG/CFA emulsion subcutaneously, divided between two sites on the flanks (100  $\mu$ L per site).
  - Approximately 2-4 hours after the emulsion injection, administer the first dose of PTX (e.g., 200 ng) intraperitoneally.
- Day 2: Second PTX Injection
  - Administer a second dose of PTX (e.g., 200 ng) intraperitoneally.
- Daily Monitoring:
  - Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE and record their body weight.

- Use a standardized clinical scoring system (see table below).
- Provide supportive care for animals showing severe symptoms, such as placing food and water on the cage floor.

## Data Presentation

### Typical EAE Clinical Scoring System

| Score | Clinical Signs                                               |
|-------|--------------------------------------------------------------|
| 0     | No clinical signs                                            |
| 0.5   | Distal limp tail                                             |
| 1.0   | Complete limp tail                                           |
| 1.5   | Limp tail and hind limb weakness (unsteady gait)             |
| 2.0   | Hind limb weakness (wobbly gait, feet slapping when walking) |
| 2.5   | Partial hind limb paralysis (one leg is dragging)            |
| 3.0   | Complete hind limb paralysis (both legs are dragging)        |
| 3.5   | Complete hind limb paralysis and partial forelimb paralysis  |
| 4.0   | Complete hind and forelimb paralysis (quadriplegia)          |
| 5.0   | Moribund or dead                                             |

This scoring system is a general guide and may be adapted. Intermediate scores can be used for more precise evaluation.[\[17\]](#)

## Summary of Key Experimental Parameters

| Parameter            | Recommended Value/Range                      | Reference    |
|----------------------|----------------------------------------------|--------------|
| Mouse Strain         | C57BL/6                                      | [7]          |
| Mouse Sex            | Female                                       | [8]          |
| Mouse Age            | 9-12 weeks                                   | [9]          |
| MOG35-55 Dose        | 100 - 300 $\mu$ g/mouse                      | [7][18]      |
| CFA (M. tb) Conc.    | 1 - 5 mg/mL                                  | [7]          |
| Pertussis Toxin Dose | 100 - 500 ng/mouse (dose-dependent on batch) | [19]         |
| Emulsion Volume      | 200 $\mu$ L/mouse                            | [7]          |
| Injection Route      | Subcutaneous (flanks)                        | [20]         |
| Expected Incidence   | 80 - 100%                                    | [1][2][3][4] |
| Expected Onset       | 9 - 14 days post-immunization                | [2]          |

## Mandatory Visualizations

### Experimental Workflow for MOG35-55 EAE Induction



[Click to download full resolution via product page](#)

Caption: Workflow for the induction of EAE using **MOG(35-55)** immunization.

## Simplified Signaling Pathway of T-Cell Activation in EAE

[Click to download full resolution via product page](#)

Caption: Simplified pathway of CD4+ T-cell activation and differentiation in EAE.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 3. escholarship.org [escholarship.org]
- 4. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myelin-basic-protein.com [myelin-basic-protein.com]
- 6. researchgate.net [researchgate.net]
- 7. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jove.com [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis [jove.com]
- 13. Differences of the 6N and 6J Substrains of C57BL/6 Mice in the Development of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substrain Differences Reveal Novel Disease-Modifying Gene Candidates That Alter the Clinical Course of a Rodent Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standardization of Antigen-Emulsion Preparations for the Induction of Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
- 17. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Active induction of EAE in mice model tutorial [zipter.tistory.com]

- To cite this document: BenchChem. [Technical Support Center: Troubleshooting MOG(35-55) Induced EAE]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b612354#troubleshooting-low-eae-incidence-with-mog-35-55-immunization>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)